2-Bromo-5-methoxy-4-propoxybenzaldehyde

Description

Significance of Halogenated and Alkoxy-Substituted Benzaldehydes in Chemical Research

Halogenated and alkoxy-substituted benzaldehydes serve as pivotal building blocks in the field of organic synthesis. The incorporation of halogen atoms, such as bromine, and alkoxy groups, such as methoxy (B1213986) and propoxy, onto the benzaldehyde (B42025) framework profoundly influences the molecule's electronic properties, reactivity, and potential for biological activity.

The presence of halogen atoms can significantly alter the electron density of the aromatic ring through their inductive effects, thereby modifying its reactivity in various chemical transformations. mdpi.com This makes halogenated benzaldehydes valuable precursors in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. mdpi.comnih.gov The strategic placement of halogens can also impact the physicochemical properties of a molecule, a critical factor in the development of modern agrochemicals. nih.gov

Conversely, alkoxy groups are typically electron-donating, which also modulates the reactivity of the aromatic ring, often in a complementary fashion to halogens. These groups can influence a compound's solubility and metabolic profile, which is a key consideration in medicinal chemistry. The combined presence of both halogen and alkoxy substituents allows for a nuanced control over the steric and electronic properties of benzaldehyde derivatives, rendering them highly versatile intermediates for the construction of complex molecular architectures. chemimpex.com

Structural Framework and Unique Features of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

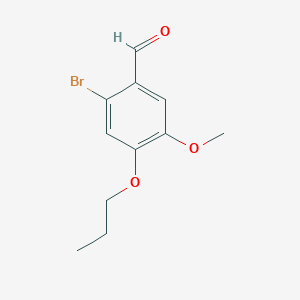

This compound is a polysubstituted aromatic aldehyde with a distinct arrangement of functional groups that dictates its chemical character. The molecule is built upon a central benzene (B151609) ring to which a formyl group, a bromine atom, a methoxy group, and a propoxy group are attached at positions 1, 2, 5, and 4, respectively.

The unique attributes of this compound are a direct consequence of the electronic interplay between its substituents. The aldehyde group at the C1 position acts as an electron-withdrawing group. The bromine atom at C2 exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. In contrast, the methoxy group at C5 and the propoxy group at C4 are both electron-donating via resonance.

This specific combination and positioning of electron-withdrawing and electron-donating groups create a unique electronic environment on the aromatic ring, which influences the reactivity of both the aldehyde functional group and the ring itself in various chemical reactions. Furthermore, the steric bulk of the substituents, particularly the bromine atom and the propoxy group, can play a significant role in directing the regioselectivity of synthetic transformations involving this molecule.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in common organic solvents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNVXLLKGRFKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Methoxy 4 Propoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde reveals several logical disconnections that form the basis for plausible synthetic routes. The primary disconnections involve the carbon-bromine bond and the carbon-oxygen bonds of the ether functionalities.

One key disconnection is the C-Br bond, suggesting a late-stage regioselective bromination of a 3-methoxy-4-propoxybenzaldehyde (B2538646) precursor. This approach relies on the directing effects of the existing alkoxy groups to achieve the desired substitution pattern.

Another strategic disconnection is at the ether linkages. The propoxy group can be disconnected via a Williamson ether synthesis, pointing to a 2-bromo-4-hydroxy-5-methoxybenzaldehyde (B42375) intermediate. Similarly, the methoxy (B1213986) group could also be introduced through an analogous etherification. These disconnections suggest building the molecule from a more fundamentally substituted benzene (B151609) ring, such as vanillin (B372448) or its derivatives, where the aldehyde and some of the oxygen-containing functional groups are already in place.

Synthetic Routes from Aromatic Precursors

Derivatization from Vanillin and Bromovanillin Scaffolds

A common and practical approach to synthesizing this compound and its isomers often begins with vanillin (4-hydroxy-3-methoxybenzaldehyde) or its brominated derivatives. These starting materials are readily available and provide a convenient scaffold with the desired aldehyde and methoxy groups.

One illustrative synthesis, which results in the isomeric 3-bromo-5-methoxy-4-propoxybenzaldehyde (B1271231), starts from 5-bromovanillin (B1210037). In this procedure, 5-bromovanillin is reacted with bromopropane in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature for an extended period to ensure complete propoxylation of the hydroxyl group. prepchem.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 5-Bromovanillin | Bromopropane, Potassium Carbonate, DMF, 70°C, 72 hours | 3-Bromo-5-methoxy-4-propoxybenzaldehyde | 95% prepchem.com |

This method highlights the utility of the Williamson ether synthesis in attaching the propoxy group to the aromatic ring. A similar strategy could be envisioned for the target molecule, this compound, by starting with a different isomer of bromovanillin.

Strategies Involving Substituted 4-Propoxybenzaldehyde (B1265824)

Another synthetic strategy involves the initial formation of a 4-propoxybenzaldehyde derivative, followed by the introduction of the methoxy and bromo substituents. This approach hinges on the regioselective functionalization of the 4-propoxybenzaldehyde core.

While a direct synthesis of this compound from a pre-formed 4-propoxybenzaldehyde derivative is not extensively detailed in the provided research, the principles of Williamson etherification can be applied to create the 4-propoxy ether linkage. For instance, a general method for synthesizing 4-phenacyloxy benzaldehyde (B42025) derivatives involves the reaction of a 4-hydroxy benzaldehyde with a phenacyl bromide in the presence of a base like triethylamine. orientjchem.org This reaction serves as a model for the introduction of an alkoxy group, in this case, a propoxy group, onto a benzaldehyde scaffold.

Following the formation of a 4-propoxy-3-hydroxybenzaldehyde, subsequent steps would involve methoxylation of the remaining hydroxyl group and, finally, a regioselective bromination to introduce the bromine atom at the C-2 position. The success of this route would heavily depend on the ability to control the regioselectivity of the bromination step.

Synthesis from Related Brominated and Alkoxylated Benzenoid Precursors

The synthesis of this compound can also be approached by starting with more fundamentally substituted benzenoid precursors that already contain some of the required bromo and alkoxy functionalities.

A relevant example is the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). In this process, veratraldehyde is brominated using bromine in acetic acid. google.com An alternative "green" synthesis approach utilizes potassium bromate (B103136) (KBrO₃) as an in-situ source of bromine in an acidic medium, which proceeds via an electrophilic aromatic substitution mechanism. sunankalijaga.org

| Starting Material | Brominating Agent | Solvent | Product |

| 3,4-Dimethoxybenzaldehyde | Bromine | Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde google.com |

| 3,4-Dimethoxybenzaldehyde | KBrO₃ | Acidic Medium | 2-Bromo-4,5-dimethoxybenzaldehyde sunankalijaga.org |

Following the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, a selective demethylation of one of the methoxy groups would be required, followed by propoxylation to yield the final product.

Another approach starts from highly halogenated precursors. For example, the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) has been reported starting from 1,4-dibromo-2-fluorobenzene. This multi-step process involves a metal-halogen exchange, formylation, and subsequent nucleophilic aromatic substitution of the fluorine atom with a methoxy group. google.comgoogle.com This demonstrates the feasibility of building up the desired substitution pattern from a brominated aromatic starting material.

Functional Group Interconversion Strategies

Regioselective Bromination Techniques

The regioselective introduction of a bromine atom onto the aromatic ring is a critical step in many of the synthetic routes leading to this compound. The directing effects of the existing substituents, primarily the methoxy and propoxy groups, play a crucial role in determining the position of bromination.

Both methoxy and propoxy groups are ortho, para-directing and activating groups in electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.comwikipedia.org This is due to the ability of the oxygen atom to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the substitution at the ortho and para positions. youtube.comyoutube.com

In a precursor such as 3-methoxy-4-propoxybenzaldehyde, the C-2, C-5, and C-6 positions are activated towards electrophilic attack. The aldehyde group, being a deactivating meta-director, will influence the electron density of the ring but the powerful activating effects of the alkoxy groups will dominate the regioselectivity. The position of bromination will be influenced by the steric hindrance and the relative activating strength of the methoxy and propoxy groups.

A closely related example is the bromination of guaiacol (B22219) (2-methoxyphenol). Studies have shown that the bromination of guaiacol can lead to a mixture of ortho- and para-brominated products, with the selectivity being influenced by the reaction conditions and the brominating agent used. researchgate.net This provides a model for understanding the potential outcomes of brominating a methoxy-propoxy-substituted benzaldehyde. The use of various brominating agents such as N-bromosuccinimide (NBS) or bromine in different solvent systems can be employed to optimize the regioselectivity of the bromination step. mdpi.comresearchgate.net

Alkylation Reactions for Methoxy and Propoxy Ether Formation

The introduction of methoxy and propoxy groups onto a phenolic precursor is a critical step in the synthesis of the target molecule. These ether linkages are typically formed through nucleophilic substitution reactions, most commonly the Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group on the aromatic ring with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, such as methyl iodide or propyl bromide, in an SN2 reaction to form the desired ether.

The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation but does not participate in the reaction. When synthesizing a molecule with multiple hydroxyl groups that need to be alkylated with different alkyl groups (e.g., methyl and propyl), protecting group strategies or careful control of stoichiometry and reaction conditions are necessary to achieve selective alkylation.

For instance, in the synthesis of related dimethoxybenzaldehydes, methoxylation of a bromo-substituted phenol (B47542) can be achieved using sodium methoxide (B1231860) as the base in a solvent like DMF. globethesis.com This approach can be adapted for the introduction of the propoxy group by using sodium propoxide.

Table 1: General Conditions for Williamson Ether Synthesis

| Parameter | Conditions | Purpose |

|---|---|---|

| Substrate | Phenolic precursor | Source of the aromatic core and hydroxyl group. |

| Alkylating Agent | Methyl iodide, Propyl bromide | Provides the alkyl group for the ether. |

| Base | K₂CO₃, NaH, Sodium Methoxide | Deprotonates the hydroxyl group to form a phenoxide. |

| Solvent | DMF, Acetonitrile | Provides a medium for the reaction. |

| Temperature | Room temperature to reflux | Influences reaction rate. |

Formylation Reactions on Aromatic Substrates

The introduction of the aldehyde (formyl) group onto the aromatic ring is a key transformation. Several methods exist for the formylation of activated aromatic substrates. The specific choice of reaction depends on the nature of the substituents already present on the ring, as they influence the ring's reactivity and the position of the incoming formyl group.

Common formylation methods include:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.

Duff Reaction: This method uses hexamethylenetetramine to formylate phenols, typically in the ortho position to the hydroxyl group.

Rieche Formylation: This uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride or stannic chloride.

For bromo-substituted aromatic compounds, formylation can also be achieved through metal-halogen exchange followed by reaction with a formylating agent. For example, a process for synthesizing 4-bromo-2-methoxybenzaldehyde involves a metal-halogen exchange on a dibromo precursor, followed by formylation with DMF at low temperatures. google.com Palladium-catalyzed formylation of aryl halides also represents a modern approach to introduce the aldehyde functionality under relatively mild conditions. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a vital role in modern organic synthesis, offering efficient and selective pathways. For a multi-step synthesis like that of this compound, catalytic methods can be employed for various transformations.

If the synthetic strategy involves the creation of a benzyl (B1604629) alcohol intermediate, a final oxidation step is required to yield the target benzaldehyde. Copper-catalyzed aerobic oxidation provides an efficient and environmentally friendly method for this transformation. researchgate.net These systems often utilize a copper(I) catalyst in conjunction with a co-catalyst like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). researchgate.net The reaction uses air or molecular oxygen as the terminal oxidant, producing water as the only byproduct. researchgate.net This method is effective for the oxidation of primary benzylic alcohols to their corresponding aldehydes, often with high yields and selectivity, and under mild, base-free conditions. researchgate.net

Palladium catalysis is exceptionally versatile and can be applied to several steps in the synthesis of substituted benzaldehydes. rug.nl

Cross-Coupling Reactions: If the synthesis starts with a precursor that lacks one of the required substituents, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to form new carbon-carbon or carbon-heteroatom bonds.

Formylation: Palladium catalysts can be used for the reductive carbonylation of aryl halides to produce aldehydes. researchgate.net For example, using formic acid as a carbon monoxide source, various aromatic aldehydes can be produced in good yields. researchgate.net

C-H Functionalization: Direct C-H functionalization is an emerging strategy that allows for the introduction of functional groups without the need for pre-functionalized substrates. Palladium-catalyzed ortho C–H hydroxylation of benzaldehydes has been demonstrated, providing a direct route to substituted phenols. acs.org

Rosenmund Reduction: This reaction specifically reduces an acyl chloride to an aldehyde using hydrogen gas over a palladium-on-barium-sulfate catalyst. ncert.nic.in This could be a viable step if the synthesis proceeds through a benzoic acid derivative that is first converted to an acyl chloride.

Optimization of Reaction Conditions and Yields

To ensure an efficient and cost-effective synthesis, each step must be optimized for maximum yield and purity. This involves systematically varying reaction parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry.

For instance, in a one-pot synthesis of substituted 2-bromobenzaldehydes, various parameters were tested to find the optimal conditions. researchgate.net Factors such as the choice of catalyst, solvent, and reaction time were shown to have a significant impact on the conversion and final yield. researchgate.net A systematic approach, often employing Design of Experiments (DoE), allows for the efficient exploration of the reaction space to identify the optimal conditions that minimize side reactions and maximize the production of the desired product.

Table 2: Example of Optimization Parameters for a Generic Catalytic Reaction

| Parameter | Range/Options | Impact |

|---|---|---|

| Catalyst | Pd(OAc)₂, CuI, etc. | Affects reaction rate and selectivity. |

| Ligand | Phosphines, N-heterocyclic carbenes | Modifies catalyst activity and stability. |

| Solvent | Toluene, THF, Dioxane | Influences solubility and reaction kinetics. |

| Temperature | 25°C - 120°C | Affects reaction rate and side product formation. |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK | Crucial for catalyst cycle and substrate activation. |

| Time | 1h - 24h | Determines reaction completion. |

Advanced Purification Techniques for Synthetic Intermediates and Final Products

The purity of the final product and all intermediates is paramount. Advanced purification techniques are employed to remove unreacted starting materials, reagents, catalysts, and byproducts.

Flash Column Chromatography: This is a widely used technique for purifying organic compounds. chemicalbook.com It utilizes a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their polarity. The residue from a reaction is loaded onto the column, and the solvent is pushed through under pressure, allowing for rapid and efficient separation.

Distillation: For liquid products or intermediates with sufficient volatility and thermal stability, distillation can be an effective purification method. google.com By heating the liquid mixture, components are separated based on differences in their boiling points.

Crystallization/Recrystallization: This technique is used for purifying solid compounds. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. google.com

Liquid-Liquid Extraction: This method can be used for initial workup and purification. acs.org For aldehydes, a specific technique involves reaction with a sodium bisulfite solution to form a charged adduct, which is water-soluble. acs.org This allows the adduct to be extracted into an aqueous layer, separating it from non-aldehydic organic impurities. The aldehyde can then be regenerated by treating the aqueous solution with acid or base. acs.org

Catalytic Hydrogenation: In some cases, impurities can be removed by treating the crude benzaldehyde with hydrogen in the presence of a hydrogenation catalyst, which selectively hydrogenates certain impurities without significantly affecting the aldehyde. epo.org

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Methoxy 4 Propoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles, and its proximity to the aromatic ring influences its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. In the case of 2-bromo-5-methoxy-4-propoxybenzaldehyde, nucleophiles add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. Common nucleophiles include organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li), which are potent sources of carbanions for the formation of new carbon-carbon bonds. The Wittig reaction, utilizing phosphorus ylides, is another key nucleophilic addition-elimination reaction that converts the aldehyde into an alkene.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant/Reagent Category | Specific Example | Product Type |

| Organometallic Reagents | Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohol |

| Organolithium Reagents (e.g., n-BuLi) | Secondary Alcohol | |

| Phosphorus Ylides | Wittig Reagents (e.g., Ph₃P=CH₂) | Alkene |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water.

Aldol Condensation : This reaction involves the reaction of an enolate ion with a carbonyl compound. This compound can react with ketones or other aldehydes that have α-hydrogens in the presence of a base to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com

Knoevenagel Condensation : This is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from compounds with active methylene (B1212753) groups (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base like an amine. This reaction with this compound would yield a substituted alkene.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of various aromatic carboxylic acids. Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.

Chromium-based reagents : Such as Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid).

Tollens' reagent : A mild oxidizing agent, [Ag(NH₃)₂]⁺, which selectively oxidizes aldehydes.

Pinnick oxidation : Uses sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, and is known for its high yield and tolerance of other functional groups.

Reduction Pathways to Alcohol Derivatives

The aldehyde can be reduced to the corresponding primary alcohol, (2-bromo-5-methoxy-4-propoxyphenyl)methanol. This transformation is fundamental in synthetic chemistry for the introduction of a hydroxymethyl group. ambeed.com Standard reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent for aldehydes and ketones. ambeed.com

Lithium aluminum hydride (LiAlH₄) : A much stronger reducing agent that will also reduce other functional groups if present.

Catalytic hydrogenation : Involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel.

Formation of Oximes and Imines

The carbonyl group of this compound readily reacts with primary amines and related compounds to form imines (Schiff bases) and oximes.

Imine Formation : Reaction with a primary amine (R-NH₂) results in the formation of an imine, characterized by a carbon-nitrogen double bond.

Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. Oximes are crystalline solids and are often used for the purification and characterization of aldehydes.

Transformations Involving the Aryl Bromide Substituent

The bromine atom on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net This allows for the formation of a new carbon-carbon bond, introducing a variety of aryl, vinyl, or alkyl groups at the position of the bromine atom. researchgate.net

Heck-Mizoroki Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govrug.nlresearchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This is a key method for the synthesis of arylamines.

Stille Coupling : This involves the reaction of the aryl bromide with an organotin compound, catalyzed by palladium.

Negishi Coupling : This cross-coupling reaction utilizes an organozinc reagent in the presence of a nickel or palladium catalyst.

Table 2: Key Cross-Coupling Reactions Involving the Aryl Bromide

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C-C |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |

| Stille | Organotin compound | Pd catalyst | C-C |

| Negishi | Organozinc compound | Ni or Pd catalyst | C-C |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl bromide moiety of this compound makes it an excellent substrate for such transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for creating a new C(sp²)–C(sp²) bond by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. nih.govtcichemicals.com This pathway is highly valued for its mild reaction conditions and tolerance of various functional groups, including the aldehyde present in the substrate. tcichemicals.com A palladium catalyst is typically employed to facilitate the reaction.

| Reaction | Reactants | Typical Catalyst | Resulting Bond |

| Suzuki-Miyaura | This compound + Arylboronic Acid | Pd(PPh₃)₄, XPhosPdG2 | Aryl-Aryl |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction forms a new carbon-carbon bond at the site of the bromine atom, leading to the synthesis of substituted stilbenes or other vinyl-aromatic structures. The specific outcome depends on the structure of the alkene used.

| Reaction | Reactants | Typical Catalyst | Resulting Product Type |

| Heck | This compound + Alkene | Pd(OAc)₂ | Substituted Alkene |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to substituted alkynes. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net This method is instrumental in constructing molecules with aryl-alkynyl frameworks.

| Reaction | Reactants | Typical Catalyst System | Resulting Bond |

| Sonogashira | This compound + Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Aryl-Alkynyl |

Nucleophilic Aromatic Substitution (SₙAr) Pathways

Nucleophilic aromatic substitution (SₙAr) offers a pathway to replace the bromine atom with a nucleophile. The success of SₙAr reactions depends on the electronic nature of the aromatic ring. The presence of an electron-withdrawing group, such as the aldehyde (-CHO) group, ortho or para to the leaving group (bromine) is crucial for stabilizing the intermediate Meisenheimer complex and facilitating the reaction.

In this compound, the aldehyde group is ortho to the bromine atom, which should activate it toward nucleophilic attack. However, the electron-donating methoxy (B1213986) and propoxy groups on the ring counteract this activation. Therefore, forcing conditions or very strong nucleophiles may be required for a successful SₙAr reaction. A related process involves the SₙAr reaction on a similar structure, 2-fluoro-4-bromobenzaldehyde, where a fluorine atom is displaced by methanol (B129727) in the presence of potassium carbonate to form a methoxy ether. google.com This demonstrates the viability of the SₙAr mechanism on a similarly substituted ring, although fluorine is a better leaving group than bromine in this context.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond can be converted into a carbon-metal bond, forming highly reactive organometallic reagents.

Grignard Reagent: Reaction with magnesium metal (Mg) would transform the aryl bromide into a Grignard reagent (an organomagnesium compound).

Organolithium Reagent: Alternatively, reaction with an organolithium reagent like n-butyllithium via lithium-halogen exchange at low temperatures can generate the corresponding aryllithium species. google.com

A significant challenge in forming these reagents from this compound is the presence of the electrophilic aldehyde group. The newly formed highly nucleophilic organometallic center would readily react with the aldehyde of another molecule. To prevent this self-reaction, the aldehyde group must first be protected, for example, as an acetal (B89532). Following the formation and subsequent reaction of the organometallic reagent, the protecting group can be removed by hydrolysis to regenerate the aldehyde.

Synthetic Sequence for Using Organometallic Reagents:

Protection: React this compound with an alcohol (e.g., ethylene (B1197577) glycol) under acidic conditions to form a cyclic acetal.

Formation of Organometallic: React the protected compound with Mg or n-BuLi to form the Grignard or organolithium reagent.

Reaction: Quench the organometallic reagent with a desired electrophile (e.g., CO₂, another aldehyde, ketone).

Deprotection: Hydrolyze the acetal with aqueous acid to restore the aldehyde functionality.

Reactivity of the Ether Linkages (Methoxy and Propoxy Groups)

The methoxy and propoxy groups are generally stable ether linkages. However, under specific conditions, they can undergo cleavage or modification.

Cleavage Reactions

Cleavage of aryl ethers to yield phenols requires harsh conditions due to the strength of the sp² carbon-oxygen bond. Common laboratory reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Selective cleavage of one ether group in the presence of another can be challenging and often depends on steric hindrance and the specific reagents used. Enzymatic methods, such as those using fungal peroxygenase, have also been shown to cleave aromatic ethers via an oxidative mechanism. nih.gov

| Reagent | Reaction Type | Product |

| Boron Tribromide (BBr₃) | Lewis Acid Cleavage | Phenol(s) |

| Hydrobromic Acid (HBr) | Strong Acid Cleavage | Phenol(s) |

| Fungal Peroxygenase | Enzymatic Oxidation | Phenol(s) |

Modifications to the Alkyl Chains

Direct modification of the methyl or propyl chains of the ether groups without cleaving the C-O bond is synthetically challenging. A more practical approach to alter these groups involves a two-step sequence:

Cleavage of the ether linkage to reveal the corresponding hydroxyl group (phenol).

Alkylation of the resulting phenol (B47542) with a different alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) under basic conditions (Williamson ether synthesis) to form a new ether.

This cleavage-realkylation strategy provides a reliable method for modifying the ether substituents.

Complexation Reactions with Metal Ions (for derivatives like oximes)

While this compound itself is not a strong chelating agent, it can be easily converted into derivatives that are capable of forming complexes with metal ions. A common derivative is an oxime, formed by the condensation reaction of the aldehyde with hydroxylamine.

The resulting oxime derivative, this compound oxime, possesses a nitrogen atom and nearby oxygen atoms from the ether groups. These heteroatoms can act as donor sites for metal ions. Specifically, the nitrogen of the oxime and the oxygen of the adjacent methoxy group can potentially form a stable five-membered chelate ring with a metal ion. The ability of substituted benzaldehydes to form metal complexes is documented, with some derivatives used as reagents for metal detection. This chelating ability makes such derivatives useful in coordination chemistry and materials science.

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Methoxy 4 Propoxybenzaldehyde

Elucidation of Reaction Mechanisms in Synthetic Pathways

A thorough search of scholarly articles and chemical literature did not yield any specific studies focused on the elucidation of reaction mechanisms in synthetic pathways where 2-Bromo-5-methoxy-4-propoxybenzaldehyde is a key reactant or intermediate. While the synthesis of related substituted benzaldehydes is documented, the mechanistic details of their formation or subsequent reactions are often not the primary focus of the available literature. Without dedicated research on this specific compound, any description of reaction mechanisms would be speculative and would not adhere to the required standards of scientific accuracy.

Kinetic Studies of Key Transformation Steps

There is no available data from kinetic studies on the key transformation steps involving this compound. Such studies, which are crucial for understanding reaction rates, determining rate laws, and proposing reaction mechanisms, have not been published for this particular compound. Consequently, no quantitative data on reaction orders, rate constants, or activation energies associated with its chemical transformations can be provided.

Spectroscopic and Advanced Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 2-Bromo-5-methoxy-4-propoxybenzaldehyde. Through ¹H NMR and ¹³C NMR, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aldehydic proton (CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons will present as singlets due to their substitution pattern. The methoxy (B1213986) group (-OCH₃) protons will also produce a singlet, while the propoxy group (-OCH₂CH₂CH₃) will show a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the bromo, methoxy, and propoxy substituents. The carbon atoms of the methoxy and propoxy groups will appear in the upfield region of the spectrum.

Predicted ¹H NMR and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CHO | ~10.3 | ~190 |

| Ar-H | ~7.3 (s, 1H), ~7.1 (s, 1H) | ~158, ~155, ~130, ~115, ~112, ~110 |

| OCH₃ | ~3.9 (s, 3H) | ~56 |

| OCH₂CH₂CH₃ | ~4.0 (t, 2H) | ~71 |

| OCH₂CH₂CH₃ | ~1.8 (sext, 2H) | ~22 |

| OCH₂CH₂CH₃ | ~1.0 (t, 3H) | ~10 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million), the elemental composition can be unequivocally established. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Expected HRMS Data for this compound (C₁₁H₁₃BrO₃):

| Ion | Calculated m/z for C₁₁H₁₃⁷⁹BrO₃ | Calculated m/z for C₁₁H₁₃⁸¹BrO₃ |

| [M]⁺ | 288.0048 | 290.0027 |

| [M+H]⁺ | 289.0126 | 291.0105 |

| [M+Na]⁺ | 311.0025 | 313.0004 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds. A strong absorption band is expected around 1680-1700 cm⁻¹ due to the C=O stretching of the aldehyde group. The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy and propoxy ether linkages will result in strong bands in the 1000-1300 cm⁻¹ range. The presence of the C-Br bond is indicated by a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit strong absorption bands in the UV region, arising from π to π* transitions of the benzene (B151609) ring and n to π* transitions of the carbonyl group.

Advanced Chromatographic Separations (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from any impurities. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is valuable for both purity analysis and the identification of volatile impurities. The fragmentation pattern of this compound in the mass spectrometer provides additional structural information, which can be compared to library data for confirmation. For the related compound 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903), major mass-to-charge ratio (m/z) peaks are observed at 232, 230, and 186, which can provide insights into the fragmentation pathways. nih.gov

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Methoxy 4 Propoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of organic molecules. For substituted benzaldehydes like 2-Bromo-5-methoxy-4-propoxybenzaldehyde, DFT methods can predict molecular geometries, electronic configurations, and orbital energies with high accuracy. scielo.br

The electronic properties of the aromatic ring are significantly influenced by its substituents. The aldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing, while the methoxy (B1213986) (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are electron-donating. These competing effects create a complex electron density distribution across the molecule. DFT calculations can map this distribution, often visualized as a Molecular Electrostatic Potential (MEP) map, which identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. scielo.brnih.gov

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scielo.br In similar brominated benzaldehyde (B42025) derivatives, the HOMO is typically distributed over the electron-rich aromatic ring and the oxygen atoms of the ether groups, while the LUMO is often localized on the electron-deficient aldehyde group and the carbon atoms of the ring. scielo.br

Table 1: Illustrative Calculated Electronic Properties for a Substituted Benzaldehyde Note: These are typical values for analogous molecules calculated using DFT methods (e.g., B3LYP/6-311++G(d,p) level of theory) and serve as an estimation for this compound.

| Property | Calculated Value | Unit |

| Total Energy | -2150.75 | Hartrees |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -2.15 | eV |

| HOMO-LUMO Gap | 4.70 | eV |

| Dipole Moment | 3.20 | Debye |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. epstem.net For this compound, theoretical calculations can provide valuable predictions for its NMR and IR spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. epstem.net The calculated shifts are then often scaled or correlated with experimental data for known compounds to improve their accuracy. epstem.net The predicted spectrum would show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the methoxy and propoxy groups, with chemical shifts influenced by the electronic environment created by the various substituents.

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared spectrum. These calculations help in assigning the vibrational modes to specific functional groups, such as the characteristic C=O stretch of the aldehyde, the C-O stretches of the ether groups, the C-Br stretch, and the various C-H and C=C vibrations of the aromatic ring.

Conformational analysis is another important area of theoretical study. The orientation of the aldehyde, methoxy, and particularly the flexible propoxy group relative to the benzene (B151609) ring can be investigated. By calculating the potential energy surface as a function of key dihedral angles, the most stable conformers (energy minima) can be identified. These studies often reveal that the planarity of the molecule can be distorted due to steric hindrance between adjacent bulky substituents, such as the bromo and aldehyde groups. researchgate.net For instance, in related crystal structures, the aldehyde group is sometimes found to be slightly twisted out of the plane of the aromatic ring. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These values are estimations based on computational studies of similar substituted benzaldehydes.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (δ, ppm) | |

| Aldehyde H | 9.8 - 10.2 |

| Aromatic H | 6.9 - 7.5 |

| Methoxy H (-OCH₃) | 3.8 - 4.0 |

| Propoxy H (-OCH₂CH₂CH₃) | 4.0-4.2 (α), 1.8-2.0 (β), 1.0-1.2 (γ) |

| Key IR Frequencies (cm⁻¹) | |

| C=O Stretch (Aldehyde) | 1680 - 1700 |

| C=C Stretch (Aromatic) | 1580 - 1600 |

| C-O Stretch (Ether) | 1250 - 1280 |

| C-Br Stretch | 550 - 650 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically model isolated molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

MD simulations for this compound could provide insights into its solvation properties and how it interacts with neighboring molecules. These simulations model the movement of atoms over time based on a force field that describes the intra- and intermolecular forces. Key interactions that could be studied include:

Dipole-dipole interactions: Due to the polar nature of the aldehyde and ether functional groups, the molecule possesses a significant dipole moment, leading to strong dipole-dipole interactions.

Van der Waals forces: These are present between all molecules and would contribute significantly to the packing in a solid state or interactions in a nonpolar solvent.

Halogen bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules. This has been observed in the crystal structures of other bromo-aromatic compounds. scielo.br

Analysis of the simulation trajectories can generate radial distribution functions, which describe the probability of finding another molecule at a certain distance, revealing the structure of the solvation shell or the packing arrangement in a simulated crystal. scielo.br

Assessment of Synthetic Accessibility and Retrosynthetic Planning

Computational tools are increasingly being used to evaluate the feasibility of synthesizing a target molecule. mdpi.com Synthetic accessibility scores can be calculated based on the complexity of the molecular structure and the availability of known chemical reactions to construct it. For a molecule like this compound, the score would likely be favorable due to its relatively simple structure composed of common functional groups.

Bromination: Electrophilic aromatic substitution to introduce the bromine atom onto a precursor benzaldehyde ring. The directing effects of the existing methoxy and propoxy groups would be a critical consideration. sunankalijaga.org

Formylation: Introduction of the aldehyde group onto the aromatic ring via reactions like the Vilsmeier-Haack or Gattermann reaction.

Etherification: Formation of the methoxy and propoxy ether linkages, typically via a Williamson ether synthesis on a dihydroxybenzaldehyde precursor.

A likely precursor for the final bromination step could be 4-propoxy-3-methoxybenzaldehyde. The synthesis of related brominated benzaldehydes often involves the bromination of a methoxyphenyl unit as a key step. scielo.brsunankalijaga.org Computational tools can help evaluate the viability of each proposed step, predict potential side reactions, and optimize reaction conditions. mdpi.com

Applications of 2 Bromo 5 Methoxy 4 Propoxybenzaldehyde in Advanced Organic Synthesis

Role as a Versatile Bifunctional Scaffold in Chemical Synthesis

2-Bromo-5-methoxy-4-propoxybenzaldehyde serves as a versatile bifunctional scaffold due to the presence of two key reactive sites: the aldehyde group and the bromine atom. This dual functionality allows for selective and sequential chemical transformations, making it a valuable tool for synthetic chemists.

The aldehyde group is a classic electrophilic center, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

Nucleophilic additions: Reacting with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig and related olefination reactions: To produce substituted styrenes.

Reductive amination: Forming substituted benzylamines.

Condensation reactions: Such as the Knoevenagel or aldol (B89426) condensations.

Simultaneously, the bromine atom ortho to the aldehyde group provides a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, including alkyl, alkenyl, alkynyl, and aryl groups, through reactions like:

Suzuki-Miyaura coupling: For the formation of biaryl compounds. nih.gov

Sonogashira coupling: To introduce alkyne moieties.

Heck coupling: For the synthesis of substituted alkenes.

Buchwald-Hartwig amination: To form carbon-nitrogen bonds.

The strategic placement of these two functional groups enables chemists to construct complex molecular frameworks in a controlled and predictable manner. The aldehyde can be transformed first, followed by a cross-coupling reaction on the bromine, or vice versa. This orthogonality of reactivity is a key feature of its utility as a bifunctional scaffold.

Precursor for the Synthesis of Complex Organic Molecules

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of complex organic molecules, including natural products and their analogues. The alkoxy groups (methoxy and propoxy) influence the electronic properties of the aromatic ring and can play a role in directing further reactions or can be key features of the final target molecule.

A synthesis of the closely related compound, 3-bromo-5-methoxy-4-propoxybenzaldehyde (B1271231), has been documented starting from 5-bromovanillin (B1210037). In this procedure, the hydroxyl group of 5-bromovanillin is alkylated with bromopropane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) to yield the propoxy ether. nih.gov This highlights a feasible synthetic route to this class of compounds.

| Reactant | Reagent | Solvent | Product | Yield |

| 5-Bromovanillin | Bromopropane, Potassium Carbonate | DMF | 3-Bromo-5-methoxy-4-propoxybenzaldehyde | 95% |

This table illustrates the synthesis of a closely related isomer, demonstrating a viable pathway to the target compound.

Intermediate in the Development of Pharmaceutically Relevant Compounds

Substituted benzaldehydes are crucial intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). google.com While direct evidence for the use of this compound in specific drug synthesis is not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules.

For instance, the precursor molecule, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903), is a known intermediate in the synthesis of galanthamine, a drug used for the treatment of Alzheimer's disease. liberty.edu This underscores the potential of similarly substituted benzaldehydes to serve as key building blocks in medicinal chemistry. The functional groups on this compound allow for its elaboration into more complex structures that could interact with biological targets. The bromo-substituent, in particular, is a common feature in many pharmaceutical compounds and can be a site for further molecular elaboration.

Building Block for Agrochemicals and Specialty Chemicals

In the field of agrochemicals, highly substituted aromatic compounds are often used to develop new herbicides, insecticides, and fungicides. nih.gov The specific arrangement of substituents in this compound can be tailored to interact with specific biological targets in pests or weeds. The lipophilicity introduced by the propoxy group, combined with the reactivity of the aldehyde and bromo functionalities, makes it a candidate for the synthesis of novel agrochemical agents.

Similarly, in the realm of specialty chemicals, this compound can be used to synthesize dyes, polymers, and other materials with specific properties. The aldehyde group can be used to create Schiff bases, which are known for their applications as pigments and in catalysis. The potential for further functionalization via the bromo group allows for the fine-tuning of the electronic and physical properties of the resulting materials.

Utilisation in the Construction of Heterocyclic Ring Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic ring systems. The aldehyde functionality is a key reactive handle for cyclization reactions.

For example, it can be used in:

Hantzsch pyridine (B92270) synthesis: To form dihydropyridine (B1217469) derivatives.

Gewald aminothiophene synthesis: To produce substituted thiophenes.

Synthesis of quinolines and isoquinolines: Through various condensation and cyclization strategies.

Formation of benzimidazoles: By reaction with o-phenylenediamines. nih.gov

The bromine atom can be retained in the final heterocyclic product for further diversification or can be involved in intramolecular cyclization reactions, for example, through palladium-catalyzed intramolecular C-C or C-N bond formation.

Design and Synthesis of Chemical Libraries based on the Core Structure

The bifunctional nature of this compound makes it an excellent scaffold for the design and synthesis of chemical libraries for high-throughput screening. nih.gov By systematically reacting the aldehyde and bromo functionalities with a diverse set of reagents, a large number of distinct compounds can be generated from this single core structure.

For example, a library could be constructed by first reacting the aldehyde with a variety of amines to form a set of imines, followed by a Suzuki-Miyaura coupling with a range of boronic acids at the bromo position. This two-step process, performed in a combinatorial fashion, can rapidly generate a library of compounds with significant molecular diversity. Such libraries are invaluable in the search for new drug candidates and other bioactive molecules.

| Step | Reaction Type | Reagents | Resulting Diversity |

| 1 | Reductive Amination | Library of primary/secondary amines | Diverse benzylamine (B48309) derivatives |

| 2 | Suzuki-Miyaura Coupling | Library of boronic acids/esters | Introduction of various aryl/heteroaryl groups |

This table outlines a potential two-dimensional combinatorial synthesis approach using the subject compound as the core scaffold.

Biochemical and Enzymatic Applications of 2 Bromo 5 Methoxy 4 Propoxybenzaldehyde

Application as a Chemical Probe in Biochemical Assays

Substituted benzaldehydes serve as versatile reagents and intermediates in biochemical research. A structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903), is noted for its use as a reagent in biochemical assays, where it can aid in studying enzyme activity and metabolic pathways. chemimpex.com Such compounds can be instrumental in the synthesis of more complex molecules used to probe biological systems. For instance, substituted benzaldehydes have been designed to bind preferentially to the oxy conformation of human hemoglobin, acting as probes to study and modulate its oxygen affinity. nih.gov This interaction can inhibit the sickling of erythrocytes in sickle cell disease, demonstrating their utility in investigating protein function and disease mechanisms. nih.gov

Substrate or Inhibitor in Enzyme-Catalyzed Reactions

The benzaldehyde (B42025) scaffold is a common feature in molecules designed as enzyme inhibitors. The specific substitutions on the benzene (B151609) ring play a crucial role in the potency and selectivity of these inhibitors.

One significant example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Benzaldehyde and its derivatives have been shown to inhibit the oxidation of substrates catalyzed by mushroom tyrosinase. nih.gov The nature of the substituent on the aromatic ring influences the type of inhibition. For example, benzaldehyde itself acts as a partial noncompetitive inhibitor, whereas introducing a bulkier substituent at the C-4 position, such as in 4-penthylbenzaldehyde, can lead to full and mixed-type inhibition. nih.gov This suggests that the substituent may act as a tight hydrophobic cover on the enzyme's catalytic center. nih.gov

Furthermore, related compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde serve as key synthetic precursors for potent enzyme inhibitors. This compound is used in the synthesis of galanthamine, a well-known acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. tcichemicals.com

Table 1: Inhibition of Mushroom Tyrosinase by Substituted Benzaldehydes

| Compound | Type of Inhibition | IC50 (μM) |

| Benzaldehyde | Partial Noncompetitive | 31.0 |

| 4-Penthylbenzaldehyde | Full and Mixed Type | N/A |

This table illustrates how substitutions on the benzaldehyde ring affect its interaction with tyrosinase, based on findings from related studies. nih.gov

Studies on Metabolism and Biotransformation Pathways (if applicable to related compounds)

Benzaldehyde is primarily metabolized in the body through oxidation. It is rapidly converted to benzoic acid. hmdb.ca This transformation is a deactivation step. researchgate.net Following oxidation, the resulting benzoic acid undergoes phase II metabolism, where it is conjugated with either glycine (B1666218) or glucuronic acid. hmdb.caresearchgate.net These conjugates are more water-soluble and are subsequently excreted in the urine. hmdb.ca It is anticipated that substituted benzaldehydes, including the title compound, would follow a similar metabolic pathway, with the primary transformation being the oxidation of the aldehyde group. Cytochrome P450 (CYP) enzymes may also be involved in the dealkylation of the methoxy (B1213986) and propoxy groups. researchgate.net

Table 2: General Metabolic Pathway for Benzaldehyde

| Phase | Reaction | Enzyme Family (Example) | Product |

| Phase I | Oxidation | Aldehyde Dehydrogenase | Benzoic Acid |

| Phase II | Conjugation | N-Acyltransferase | Hippuric Acid (Glycine Conjugate) |

| Phase II | Conjugation | UDP-glucuronosyltransferase | Benzoyl Glucuronide (Glucuronic Acid Conjugate) |

This table outlines the principal biotransformation steps for the parent compound, benzaldehyde, which serves as a model for its derivatives. hmdb.caresearchgate.net

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's shift towards green chemistry principles necessitates the development of more sustainable methods for synthesizing complex molecules like 2-Bromo-5-methoxy-4-propoxybenzaldehyde. Current synthetic routes for related compounds often rely on traditional methods that may involve harsh reagents or generate significant waste. For instance, the synthesis of the isomeric 3-bromo-5-methoxy-4-propoxybenzaldehyde (B1271231) involves reagents like dimethylformamide (DMF) and bromopropane. prepchem.com

Future research will likely focus on adapting greener methodologies that are becoming prevalent in the synthesis of other substituted benzaldehydes. These approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials. Key areas for exploration include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single vessel without isolating intermediates can significantly reduce solvent usage and waste. liberty.eduresearchgate.net Such tandem or "one-pot" procedures streamline the synthesis, saving time and resources. liberty.edu

Use of Benign Catalysts and Solvents: Research into replacing traditional catalysts with more environmentally friendly alternatives, such as soft Lewis acids like zinc chloride, is a promising direction. core.ac.uk Furthermore, exploring solvent-free reaction conditions, as demonstrated in green Knoevenagel condensations, could drastically reduce the environmental impact of the synthesis. tue.nl

Alternative Reagents: Investigating novel and economical reagents, such as aqueous dimethylamine (B145610) for the conversion of benzal halides to benzaldehydes, offers a potential pathway to more sustainable processes. organic-chemistry.org

The table below outlines potential green strategies applicable to the synthesis of this compound.

| Green Strategy | Principle | Potential Application |

| Solvent-Free Condensation | Eliminates the need for potentially harmful organic solvents, reducing waste and environmental impact. tue.nl | Adapting solvent-free Knoevenagel-type reactions for modifications of the aldehyde group. tue.nl |

| One-Pot Synthesis | Combines multiple synthetic steps into a single procedure, avoiding costly and time-consuming purification of intermediates. liberty.eduresearchgate.net | Developing a streamlined process from simpler precursors to the final product. |

| Benign Catalysis | Utilizes environmentally safe catalysts, such as certain amines or ammonium (B1175870) salts, in place of more toxic options like pyridine (B92270). tue.nl | Employing mild Lewis acids or amine catalysts for key synthetic transformations. core.ac.uktue.nl |

Discovery of Novel Reactivity and Catalytic Transformations

The unique arrangement of functional groups—an aldehyde, a bromine atom, a methoxy (B1213986) group, and a propoxy group—on the aromatic ring of this compound provides a rich platform for exploring novel chemical reactions. The interplay between the electron-donating alkoxy groups and the electron-withdrawing aldehyde and bromo groups can lead to unique reactivity.

Future investigations should aim to:

Explore Cross-Coupling Reactions: The presence of a bromine atom makes the compound an ideal candidate for various transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents (alkyl, aryl, etc.) at the 2-position, creating a library of complex derivatives. researchgate.net

Investigate Condensation Reactions: The aldehyde functional group is a gateway to numerous transformations, including Knoevenagel and Wittig-type reactions. tue.nl Studying these reactions can yield α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Catalytic Applications: The molecule itself could serve as a scaffold for developing new ligands for catalytic applications. The specific stereoelectronic properties imparted by its substituents could be harnessed to create catalysts for asymmetric synthesis or other challenging transformations.

Exploration of Structure-Activity Relationships through Analog Design

While the specific biological activities of this compound are not yet extensively documented, related bromophenol and benzaldehyde (B42025) derivatives have shown promising biological potential, including antioxidant and anticancer activities. mdpi.com This suggests that it could serve as a valuable starting point for a structure-activity relationship (SAR) study.

A systematic approach to analog design would be a key future research direction. By synthesizing a series of related molecules and evaluating their biological effects, researchers can identify the structural features crucial for activity. This exploration would involve:

Modification of Alkoxy Groups: Replacing the methoxy or propoxy groups with other alkyl or functionalized chains to probe the effect of steric bulk and electronic properties.

Varying Halogen Substitution: Substituting the bromine atom with other halogens (chlorine, fluorine) or removing it entirely to understand the role of the halogen in the compound's activity.

Altering Substituent Positions: Synthesizing isomers of the compound to determine how the relative positions of the functional groups impact its biological profile.

The table below presents a hypothetical set of analogs that could be synthesized to explore these structure-activity relationships.

| Base Compound | Modification | Rationale |

| This compound | Replace propoxy with ethoxy | Investigate the effect of alkyl chain length. |

| This compound | Replace methoxy with hydroxyl | Assess the role of the phenolic hydroxyl group. |

| This compound | Replace bromo with chloro | Determine the influence of the specific halogen atom. |

| This compound | Move propoxy group to position 5 | Study the impact of substituent positioning. |

Integration into Advanced Materials Science Research (e.g., polymers, functionalized surfaces)

Substituted phenolic compounds are increasingly recognized as valuable bio-based precursors for advanced materials. Lignin-derived molecules with similar structural motifs, such as 2-methoxy-4-vinylphenol, have been successfully used to create both thermoplastic and thermoset polymers. mdpi.com

Future research could focus on transforming this compound into a novel monomer for polymer synthesis. This would likely involve a two-step process:

Functional Group Transformation: Chemically modifying the aldehyde group into a polymerizable moiety, such as a vinyl, epoxy, or acrylate (B77674) group.

Polymerization: Using the newly formed monomer in polymerization reactions (e.g., radical, condensation) to create novel polymers.

The incorporation of this specific monomer could impart unique properties to the resulting materials. The presence of a heavy bromine atom could enhance properties such as fire retardancy and high refractive index, making these polymers suitable for specialty optical or electronic applications. Furthermore, the aldehyde functionality could be used to graft the molecule onto surfaces, creating functionalized materials with tailored surface properties for applications in sensors, coatings, or biomedical devices.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-methoxy-4-propoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of benzaldehyde derivatives. For example:

Bromination : Electrophilic substitution on a methoxy/propoxy-substituted benzaldehyde using brominating agents (e.g., NBS or Br₂ in acetic acid) .

Etherification : Propoxy groups can be introduced via nucleophilic substitution of hydroxyl groups using propargyl bromide in the presence of a base (e.g., K₂CO₃) .

- Optimization Tips :

- Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., SHELX software for refinement) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C; avoid light and moisture to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzaldehyde derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation for small crystals (<0.2 mm).

- Refinement : Employ SHELXL for least-squares refinement, addressing disorders in propoxy/methoxy groups .

- Validation : Check for R-factor convergence (<5%) and validate using CCDC databases .

- Example : A study on 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone achieved R = 0.042 using SHELX .

Q. What strategies improve reaction yields in heterocyclic syntheses using this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to attach aryl groups .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces side reactions .

- Workup : Acid-base extraction removes unreacted aldehydes before recrystallization .

Q. How can researchers address contradictions between experimental and computational data for substituted benzaldehydes?

- Methodological Answer :

- Cross-Validation : Compare DFT-predicted IR/NMR spectra with experimental data to identify outliers .

- Isotopic Labeling : Use ²H or ¹³C isotopes to trace unexpected reaction pathways.

- Statistical Analysis : Apply multivariate regression to correlate substituent effects with reactivity .

- Case Study : Adjusting solvent polarity in MD simulations reconciled discrepancies in dipole moments of 4-Bromo-2-hydroxybenzaldehyde derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.